Enhanced Hydrolytic Stability via Steric Shielding of the Ester Linkage
The 2,2-dimethylpropylene spacer in CAS 93842-86-5 places a gem-dimethyl group adjacent to the ester carbonyl, providing steric shielding against nucleophilic attack. This structural feature is absent in the common ethyl-spacer analog, diethyl[2-(methacryloyloxy)ethyl](methyl)ammonium methyl sulfate (CAS 4316-66-9) [1]. While direct hydrolysis rate data for CAS 93842-86-5 is not publicly available, class-level inference from methacrylate ester hydrolysis literature indicates that branching at the α-position of the ester alcohol decreases base-catalyzed hydrolysis rates by approximately 2- to 10-fold compared to linear analogs [2].
| Evidence Dimension | Relative resistance to ester hydrolysis (class-level inference) |
|---|---|
| Target Compound Data | 2,2-Dimethylpropylene spacer (sterically hindered tertiary ester); specific hydrolysis rate data not publicly available |
| Comparator Or Baseline | CAS 4316-66-9 (ethylene spacer, primary ester); CAS 6891-44-7 (trimethylammonium ethyl spacer) |
| Quantified Difference | Estimated 2- to 10-fold reduction in base-catalyzed hydrolysis rate based on steric effects in analogous methacrylate esters |
| Conditions | Class inference based on structure–hydrolysis relationships for methacrylate esters under alkaline conditions |
Why This Matters
For applications requiring long-term aqueous exposure (e.g., water treatment flocculants, marine coatings), enhanced hydrolytic stability directly extends polymer functional lifetime and reduces performance drift.
- [1] NITE-CHRIP. Diethyl[2-(methacryloyloxy)ethyl](methyl)ammonium methyl sulfate (CAS 4316-66-9). Chemical Risk Information Platform. Available at: https://www.chem-info.nite.go.jp View Source
- [2] Mialhe, P. et al. (2018) 'Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides', Biomacromolecules, 19(10), pp. 4106–4116. Available at: https://pmc.ncbi.nlm.nih.gov View Source
